

Sulforhodamine G: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulforhodamine G

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For researchers, scientists, and drug development professionals, **Sulforhodamine G** stands as a valuable fluorochrome for a range of applications, from tracing neuronal pathways to assessing vascular permeability. This guide provides a comprehensive overview of its properties, experimental protocols, and data presented in a clear, accessible format.

Sulforhodamine G is a synthetic, water-soluble fluorescent dye characterized by its vibrant pink-to-red color.^[1] Its strong absorbance and fluorescence, coupled with its stability across a pH range of 3 to 10, make it a reliable tool in various biological and environmental studies.^{[2][3]}

Core Properties of Sulforhodamine G

A thorough understanding of the photophysical properties of a fluorochrome is critical for its effective use. The key spectral and physical characteristics of **Sulforhodamine G** are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₇ N ₂ NaO ₇ S ₂	[1]
Molecular Weight	552.60 g/mol	
Excitation Maximum (λ _{ex})	528 - 531 nm	
Emission Maximum (λ _{em})	548 - 552 nm	
Molar Absorptivity (ε)	>65,000 cm ⁻¹ M ⁻¹	
Quantum Yield (Φ)	Not explicitly found for Sulforhodamine G. Rhodamine dyes are known for high quantum yields.	[4]
Fluorescence Lifetime (τ)	~4.1 ns (for a sulforhodamine dye in water)	
Solubility	Water soluble	[1]
Synonyms	Acid Red 50, Lissamine Rhodamine G	[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. Below are protocols for some of the key applications of **Sulforhodamine G**.

Protein Staining

This protocol outlines the use of **Sulforhodamine G** for staining proteins in 2-D electrophoresis gels.

Materials:

- **Sulforhodamine G** solution (e.g., 1 mg/mL in 1% v/v acetic acid)
- Staining solution: 35% methanol

- Washing solution: 35% methanol
- Equilibration solution: Water
- Polypropylene staining dishes
- Aluminum foil
- Laser scanner for visualization

Procedure:

- Purification of **Sulforhodamine G** (if necessary): For a 60% purity stock, dissolve 10 mg in 100 mL of 1% v/v acetic acid and purify by reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize to dryness.[\[5\]](#)
- Staining: Place the gel in a polypropylene staining dish and wrap it in aluminum foil to protect the dye from photobleaching.[\[5\]](#)
- Add the staining solution containing a four-fold molar excess of **Sulforhodamine G** to the protein, assuming an average protein molecular weight of 50 kDa.[\[5\]](#)
- Incubate overnight in 35% methanol.[\[5\]](#)
- Washing: Perform four 15-minute washes with 35% methanol.[\[5\]](#)
- Equilibration: Equilibrate the gel with two 15-minute washes in water.[\[5\]](#)
- Visualization: Visualize the stained proteins using a laser scanner with an excitation wavelength of 532 nm.[\[5\]](#)

In Vivo Astrocyte Staining and Neuronal Tracing

While specific protocols for neuronal tracing with **Sulforhodamine G** are not as prevalent as for its analog, Sulforhodamine 101 (SR101), the principles and methods are largely transferable. Sulforhodamine dyes can be used as polar tracers to study neuronal morphology and cell-cell communication.

Materials:

- **Sulforhodamine G** solution (concentration to be optimized, e.g., 100 μ M in artificial cerebrospinal fluid - ACSF)
- Micropipette for injection
- Micromanipulator
- Two-photon microscope

Procedure for Intracortical Injection:

- Prepare a stock solution of **Sulforhodamine G** in ACSF.
- Load the solution into a glass micropipette with a tip diameter of 2-3 μ m.
- Under anesthesia, expose the cortical region of interest.
- Using a micromanipulator, carefully insert the pipette into the brain tissue, avoiding blood vessels.
- Apply slight positive pressure (100-300 mbar) to eject the dye. The duration of the injection will depend on the pressure, pipette tip size, and dye concentration.
- Monitor the dye ejection and distribution in real-time using two-photon microscopy.

Procedure for Intravenous Injection for Whole-Brain Astrocyte Staining:

- Prepare a sterile solution of **Sulforhodamine G** in saline.
- Administer the solution via intravenous (e.g., tail vein) injection. A typical dose for SRB (a similar sulforhodamine dye) is 20 mg/kg.
- Allow time for the dye to circulate and be taken up by astrocytes. Imaging can typically be performed 30-90 minutes post-injection.

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and logical flows, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vivo neuronal tracing with **Sulforhodamine G**.

Caption: Workflow for assessing blood-brain barrier permeability.

Applications in Research and Drug Development

Sulforhodamine G's utility extends across several research domains:

- **Neuronal Tracing:** As a polar tracer, it can be used for both anterograde and retrograde tracing of neuronal projections, helping to map the intricate connections within the nervous system.
- **Vascular Permeability Assays:** Its high water solubility and strong fluorescence make it an excellent tracer for studying the integrity of vascular barriers, such as the blood-brain barrier.
- **Cell Viability and Protein Quantification:** **Sulforhodamine G** can be used in assays to assess cell proliferation and cytotoxicity by staining total cellular protein.[1]
- **Hydrological Studies:** Due to its spectral properties, it is widely employed for mapping underground watercourses and other hydrological applications.[3]

In conclusion, **Sulforhodamine G** is a versatile and robust fluorescent dye with significant applications in neuroscience, cell biology, and beyond. Its favorable photophysical properties and water solubility make it a reliable choice for a variety of tracing and staining experiments.

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